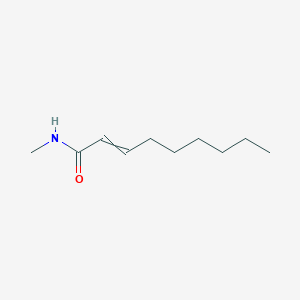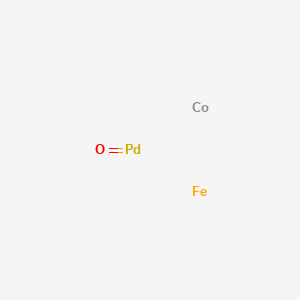
2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid is an organic compound with a complex structure that includes a nicotinic acid core substituted with a methoxycarbonyl group and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-hydroxybenzoic acid with methanol to form methyl 4-hydroxybenzoate. This intermediate is then subjected to a nucleophilic substitution reaction with 2-chloro-6-methylnicotinic acid under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(Methoxycarbonyl)phenoxy)acetic acid
- 4-(Methoxycarbonyl)phenoxy)acetic acid
- 2-(4-(Methoxycarbonyl)phenoxy)benzoic acid
Uniqueness
2-(4-(Methoxycarbonyl)phenoxy)-6-methylnicotinic acid is unique due to its specific substitution pattern on the nicotinic acid core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
889879-69-0 |
|---|---|
Formule moléculaire |
C15H13NO5 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
2-(4-methoxycarbonylphenoxy)-6-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H13NO5/c1-9-3-8-12(14(17)18)13(16-9)21-11-6-4-10(5-7-11)15(19)20-2/h3-8H,1-2H3,(H,17,18) |
Clé InChI |
USYXWKMCJMUSGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C(=O)O)OC2=CC=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)


![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)
![5,5'-Sulfanediylbis[4-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine]](/img/structure/B12615383.png)
![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)



![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)
![N-[(4-Methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615417.png)

![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[6-(1,1-dimethylethyl)-](/img/structure/B12615428.png)

